molecular formula C10H8O3 B8695718 7-hydroxy-3-methyl-4H-chromen-4-one

7-hydroxy-3-methyl-4H-chromen-4-one

Cat. No.: B8695718
M. Wt: 176.17 g/mol
InChI Key: FWOKQMRLMJNHPM-UHFFFAOYSA-N
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Description

7-Hydroxy-3-methyl-4H-chromen-4-one is a chromone derivative characterized by a benzopyran-4-one core with a hydroxyl group at position 7 and a methyl group at position 3. Chromones are heterocyclic compounds widely studied for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties . This compound serves as a structural template for synthesizing derivatives with optimized bioactivity.

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

7-hydroxy-3-methylchromen-4-one

InChI

InChI=1S/C10H8O3/c1-6-5-13-9-4-7(11)2-3-8(9)10(6)12/h2-5,11H,1H3

InChI Key

FWOKQMRLMJNHPM-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C1=O)C=CC(=C2)O

Origin of Product

United States

Scientific Research Applications

Biological Activities

7-Hydroxy-3-methyl-4H-chromen-4-one exhibits a range of biological activities that make it a candidate for medicinal applications:

  • Antioxidant Properties : The compound acts as a potent antioxidant, which helps in scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage and has implications in aging and chronic diseases .
  • Anticancer Activity : Research indicates that this coumarin derivative can inhibit the proliferation of various cancer cell lines. Its mechanism often involves inducing apoptosis (programmed cell death) and disrupting cancer cell cycle progression .
  • Antimicrobial Effects : The compound has demonstrated effectiveness against a range of pathogens, including bacteria and fungi. Its antimicrobial properties are attributed to its ability to disrupt microbial membranes and inhibit essential enzymatic processes .

Medicinal Chemistry Applications

The structural features of this compound allow it to serve as a scaffold for drug development. Its derivatives have been synthesized to enhance specific biological activities:

  • Synthesis of Derivatives : Various synthetic pathways have been developed to modify the structure of the base compound, leading to derivatives with enhanced pharmacological profiles. For instance, introducing different substituents at the 3 or 8 positions can significantly alter the biological activity .
  • Coumarin-Metal Complexes : The formation of metal complexes with this coumarin derivative has shown promising results in enhancing its therapeutic efficacy. These complexes exhibit improved stability and bioavailability, making them suitable for further investigation in drug development .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Study Focus Findings
Ahn et al. (2020)Anticancer ActivityDemonstrated inhibition of breast cancer cell lines with IC50 values indicating potent activity .
Ye et al. (2006)OsteoporosisShowed potential in promoting bone density through osteoblast stimulation .
Messina et al. (2009)Anticancer MechanismsInvestigated mechanisms involving apoptosis induction in various cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromone derivatives exhibit structural diversity due to substitutions at positions 3, 6, 7, and the aromatic ring. Below is a detailed comparison of 7-hydroxy-3-methyl-4H-chromen-4-one with structurally analogous compounds:

Structural and Substituent Analysis

Compound Name Substituents Molecular Formula Key Features
This compound -OH (C7), -CH₃ (C3) C₁₀H₈O₃ Simplest derivative; hydroxyl enhances polarity, methyl improves lipophilicity
7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one -OH (C7), -C₆H₄(OCH₃) (C3) C₁₆H₁₂O₄ Methoxyphenyl group introduces steric bulk and π-π stacking potential
Biochanin B (7-Hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one) -OH (C7), -C₆H₄(OCH₃) (C3) C₁₆H₁₂O₄ 4-Methoxyphenyl enhances planarity and receptor binding
7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one -OCH₃ (C7), -CH₃ (C2), -C₆H₅ (C3) C₁₇H₁₄O₃ Methoxy and phenyl groups increase metabolic stability
7-Hydroxy-3-(4-methylphenoxy)-4H-chromen-4-one -OH (C7), -O-C₆H₄(CH₃) (C3) C₁₆H₁₂O₄ Phenoxy linker modifies electronic properties and solubility
3-Methyl-4H-chromen-4-one No -OH (C7), -CH₃ (C3) C₁₀H₈O₂ Lack of C7 hydroxyl reduces polarity and hydrogen-bonding capacity

Pharmacological Activity Comparison

  • Anticancer Potential: Biochanin B (7-hydroxy-3-(4-methoxyphenyl)) demonstrates significant antiproliferative activity against breast cancer cells, attributed to the 4-methoxyphenyl group’s planar structure enhancing DNA intercalation . In contrast, this compound shows moderate activity due to its smaller substituent .
  • Antioxidant Effects : The hydroxyl group at C7 in this compound confers radical scavenging ability, comparable to 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one (4',7-dihydroxy-6-methoxyisoflavone), where additional hydroxyl and methoxy groups synergize for enhanced activity .
  • Anti-inflammatory Activity : 7-Ethoxy-3-phenyl-4H-chromen-4-one exhibits reduced inflammation compared to 7-hydroxy derivatives, highlighting the importance of the hydroxyl group for COX-2 inhibition .

Physicochemical Properties

Property This compound Biochanin B 7-Methoxy-3-phenyl
Molecular Weight (g/mol) 176.17 268.26 266.29
LogP (Predicted) 1.8 2.9 3.4
Hydrogen Bond Donors 1 (C7-OH) 1 (C7-OH) 0
Solubility (mg/mL in water) ~2.5 ~0.8 ~0.3

Preparation Methods

Friedel-Crafts Alkylation and Cyclization

The primary synthesis route involves a two-step protocol:

  • Step 1 : Phenol derivatives (5 mmol) react with 3-methyl-1-phenyl-2-buten-1-one (5 mmol) in boron trifluoride diethyl etherate (2 mL) under argon at 110°C for 2 hours. This step facilitates Friedel-Crafts alkylation, forming the chromenone core.

  • Step 2 : Methanesulfonyl chloride (3.1 equiv) in dimethylformamide (DMF) is added dropwise, and the mixture is refluxed at 110°C for 3–5 hours. This step enhances cyclization and stabilizes the intermediate.

Table 1: Reaction Conditions for Compound 67

ParameterValue
CatalystBoron trifluoride diethyl etherate
Temperature (Step 1)110°C
Time (Step 1)2 hours
Reagent (Step 2)Methanesulfonyl chloride
Solvent (Step 2)DMF
PurificationSilica gel column (DCM:MeOH 100:1)

Mechanistic Insights

Role of Boron Trifluoride

Boron trifluoride acts as a Lewis acid, polarizing the carbonyl group of the butenone precursor and activating the phenol for electrophilic aromatic substitution. This facilitates C–C bond formation between the methyl-substituted carbon and the aromatic ring.

Methanesulfonyl Chloride Activation

Methanesulfonyl chloride sulfonates intermediates, enhancing solubility in DMF and promoting cyclization via intramolecular nucleophilic attack. This step is critical for achieving high yields and minimizing side reactions.

Optimization and Yield Enhancement

Temperature and Time Dependence

Prolonged reflux (5 hours) in Step 2 improves cyclization efficiency, as evidenced by thin-layer chromatography (TLC) monitoring. Lower temperatures (<100°C) result in incomplete reactions, while exceeding 110°C risks decomposition.

Solvent Effects

DMF’s high boiling point and polarity facilitate homogeneous mixing and stabilize charged intermediates. Substituting DMF with lower-polarity solvents (e.g., toluene) reduces yields by 30–40%.

Structural Characterization

Table 2: NMR Data for Compound 67

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
1H^1H8.56SingletH-5
1H^1H8.19Doublet (J=8.7 Hz)H-8
1H^1H2.35SingletMethyl (C-3)
13C^{13}C175.03Carbonyl (C-4)
13C^{13}C20.14Methyl (C-3)

High-Resolution Mass Spectrometry

HRMS analysis confirmed the molecular formula C10H8O3C_{10}H_8O_3 with an observed [M+H]+^+ peak at m/zm/z 191.07094 (calculated: 191.07083) .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for structural characterization of 7-hydroxy-3-methyl-4H-chromen-4-one and its derivatives?

  • Answer : Key techniques include:

  • 1H/13C NMR : Assign proton and carbon environments (e.g., aromatic protons at δ 6.3–8.2 ppm and carbonyl carbons at δ 176–177 ppm) .
  • FTIR : Identify functional groups (e.g., C=O stretching at ~1647 cm⁻¹ and O–H vibrations at ~3479 cm⁻¹) .
  • Mass Spectrometry (EI/ESI-MS) : Confirm molecular ion peaks (e.g., m/z 147 [M+H]+) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., torsion angles and space group data) .

Q. How can synthesis protocols for this compound derivatives be optimized for higher yields?

  • Answer : Optimize reaction parameters:

  • Solvent selection : Ethanol or methanol improves solubility of phenolic intermediates .
  • Catalysts : NaOH or H₂O₂ in Claisen-Schmidt condensations enhances cyclization efficiency .
  • Temperature : Reactions at 60–80°C balance kinetic control and thermal stability .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates isomers with >90% purity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) in substituted chromenone derivatives be resolved?

  • Answer :

  • 2D NMR (COSY, HSQC) : Differentiate overlapping signals in crowded aromatic regions (e.g., para-substituted phenyl groups) .
  • Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) .
  • X-ray crystallography : Validate substituent orientations (e.g., dihedral angles between chromenone and phenyl rings) .

Q. What methodologies are recommended for evaluating the antimicrobial activity of this compound analogs?

  • Answer :

  • Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • MIC/MBC determination : Use broth microdilution to quantify inhibitory/bactericidal concentrations .
  • Docking studies : Correlate substituent effects (e.g., trifluoromethyl groups) with binding to bacterial enzymes (e.g., DNA gyrase) .

Q. How can crystallographic data address discrepancies in molecular geometry predictions for chromenone derivatives?

  • Answer :

  • Torsion angle analysis : Compare experimental (X-ray) vs. computational (DFT) values for substituent conformations .
  • Hydrogen-bonding networks : Identify stabilizing interactions (e.g., O–H···O bonds in 7-hydroxy derivatives) .
  • Space group symmetry : Resolve polymorphism (e.g., monoclinic vs. orthorhombic systems) .

Q. What strategies improve regioselective functionalization at the C-3 and C-8 positions of the chromenone scaffold?

  • Answer :

  • Directed ortho-metalation : Use protecting groups (e.g., methoxy) to guide alkylation/arylation at C-3 .
  • Mannich reactions : Introduce aminoalkyl groups at C-8 via formaldehyde/dimethylamine intermediates .
  • Electrophilic substitution : Halogenation (Cl/Br) at electron-rich positions (C-6/C-7) .

Q. How can metabolic pathways of this compound be traced in vitro?

  • Answer :

  • LC-MS/MS : Detect phase I metabolites (e.g., hydroxylation at C-5) and phase II conjugates (glucuronides) .
  • Hepatic microsome assays : Identify CYP450 isoforms responsible for oxidation using inhibitors (e.g., ketoconazole) .
  • Stable isotope labeling : Track metabolic fate using ¹³C/²H-labeled analogs .

Q. What computational approaches validate the electronic effects of substituents on chromenone bioactivity?

  • Answer :

  • DFT calculations : Analyze frontier orbitals (HOMO/LUMO) to predict reactivity (e.g., electron-withdrawing groups lower LUMO energy) .
  • Molecular dynamics (MD) : Simulate ligand-protein binding stability (e.g., with COX-2 or topoisomerases) .
  • QSAR models : Correlate substituent descriptors (logP, polarizability) with antimicrobial IC₅₀ values .

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